diABZI STING agonist-1
Overview
Description
DiABZI STING agonist-1 is a selective stimulator of interferon genes (STING) receptor agonist . It induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) and increases serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice .
Molecular Structure Analysis
This compound is part of a family of small-molecule amidobenzimidazoles (ABZI). Two molecules of the lead compound were joined to create a single optimized dimeric ligand . Structural studies have suggested that unlike the classical STING agonist, 2’3’-cGAMP, diABZI activates STING while maintaining its open conformation .Physical And Chemical Properties Analysis
This compound is a non-nucleotide-based ligand that potently activates STING . It has a molecular weight of 959.3 g/mol and a formula of C42H51N13O7 . It is water-soluble .Scientific Research Applications
Cancer Therapy
Colorectal Cancer (CRC) Treatment : diABZI STING agonist-1, combined with indoleamine 2,3-dioxygenase (IDO) inhibitor, significantly inhibited tumor growth in colorectal cancer models. This combination promoted CD8+ T cell and dendritic cell recruitment while decreasing myeloid-derived suppressor cell infiltration, showcasing a promising option for CRC therapy (Shi et al., 2021).
Enhancing Vaccine Efficacy : diABZI has been employed to construct glycopeptide antigen-based vaccines. It enhanced antibody production and T cell immune responses, as well as inhibited tumor growth in tumor-bearing mice. This suggests diABZI's potential as an adjuvant in cancer vaccine development (Wang et al., 2021).
Systemic Activity Against Tumors : A study on diABZI STING agonist demonstrated systemic efficacy in treating tumors in mice. The linking strategy of two symmetry-related amidobenzimidazole-based compounds created diABZIs with enhanced STING binding and anti-tumor activity (Ramanjulu et al., 2018).
Antiviral Applications
Inhibition of Coronavirus Infection : diABZI showed potent anti-coronavirus activity against both common cold human coronavirus and SARS-CoV-2 in cell culture systems. Its antiviral activity was dependent on the interferon pathway, highlighting diABZI's therapeutic potential for treating coronavirus infections (Zhu et al., 2021).
SARS-CoV-2 and Other Viral Infections : Pharmacological activation of STING, including with diABZI, demonstrated effective inhibition of SARS-CoV-2 infection. This suggests its potential as a therapeutic strategy to control coronavirus and other viral infections (Li et al., 2021).
Other Applications
Chemodynamic-Immunotherapy : diABZI was used in ferrocene-containing polymersome nanoreactors for chemodynamic therapy and immunotherapy. This combination enhanced STING activation and showed potential for treating primary solid and metastatic tumors (Zhou et al., 2021).
Molecular Dynamics and Drug Design : Molecular dynamics simulations with diABZI provided insights into STING conformation modulation, which can be crucial for the development of cancer immunotherapies (Chen et al., 2021).
Mechanism of Action
Target of Action
The primary target of diABZI STING agonist-1 is the Stimulator of Interferon Genes (STING) pathway . STING is a crucial component of the innate immune system and a positive regulator of interferons . It plays a significant role in combating a variety of infectious diseases and is a promising therapeutic target for cancer immunotherapy .
Mode of Action
This compound acts as an agonist to the STING pathway . It induces the secretion of Interferon-β (IFN-β) in human peripheral blood mononuclear cells (PBMCs) . The activation of STING leads to the modulation of cellular immunity, primarily mediated by cytotoxic CD8+ T cells .
Biochemical Pathways
The activation of the STING pathway by diABZI results in the stimulation of multiple pathways, including interferon induction, non-canonical autophagy, and NLRP3 inflammasome activation . This cross-talk between the innate and adaptive immune systems optimizes sustained antigen-specific immunity . The activation of STING also leads to an increase in pH within the Golgi apparatus .
Result of Action
The activation of the STING pathway by diABZI enhances the cytotoxicity of T cells towards cancer cells . It improves interferon-γ expression and increases antigen presentation of tumor cells . This indicates that STING agonists like diABZI could be used as a strategy to promote TCR-T cancer immunotherapy .
Action Environment
The action of this compound can be influenced by environmental factors such as the level of expression or presentation of antigen in tumor cells . The regulatory tumor environment can also affect the response to this type of therapy .
Safety and Hazards
Future Directions
The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .
Biochemical Analysis
Biochemical Properties
diABZI STING agonist-1 interacts with the STING pathway, a critical component of the innate immune system. It has been found to activate STING media and TCR signaling pathways . The EC50 values of this compound are 130 nM and 186 nM for humans and mice, respectively . This indicates that this compound has a high affinity for the STING receptor, leading to its activation.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines . This can result in the enhancement of the immune response, particularly in the context of cancer immunotherapy . For instance, it has been shown to enhance the cytotoxicity of T cells towards cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STING receptor, leading to the activation of downstream signaling pathways. This includes the activation of TBK1 and IRF3, which subsequently leads to the production of type-I interferons . These interferons play a crucial role in the immune response against infections and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to induce robust anti-tumor immune activity with only minimal increases in systemic cytokine levels
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at a dose of 2.5 mg/kg, it has been shown to increase serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice . The specific threshold effects and potential toxic or adverse effects at high doses need to be further explored.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a STING agonist. The activation of the STING pathway can lead to various downstream effects, including the production of type-I interferons
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its binding to the STING receptor, which is an integral ER-membrane protein . The specific compartments or organelles to which this compound is directed, and any effects on its activity or function, are areas that need to be further explored.
properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMVXWAHNTPRF-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N13O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138498-18-5 | |
Record name | Diabzi sting agonist-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIABZI STING AGONIST-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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